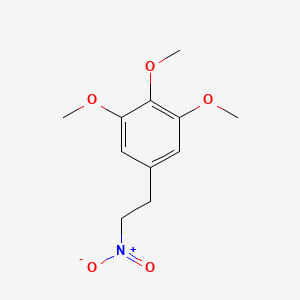
2,5-Dichloro-3-fluoropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-fluoropyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2FN2. This compound is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-fluoropyridin-4-amine typically involves the fluorination of 2,5-dichloropyridine followed by amination. One common method includes the reaction of 2,5-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2,5-dichloro-3-fluoropyridine is then subjected to amination using ammonia gas or an amine source under controlled conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Pyridines: Compounds with altered oxidation states.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Applications De Recherche Scientifique
2,5-Dichloro-3-fluoropyridin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the synthesis of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, resulting in therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
2,5-Dichloro-4-fluoropyridine: Similar structure but lacks the amino group.
2,6-Dichloro-3-fluoropyridin-4-amine: Differently substituted pyridine with similar reactivity.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains additional fluorine atoms, leading to different chemical properties
Uniqueness: 2,5-Dichloro-3-fluoropyridin-4-amine is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct reactivity and biological activity. Its amino group allows for further functionalization, making it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C5H3Cl2FN2 |
|---|---|
Poids moléculaire |
180.99 g/mol |
Nom IUPAC |
2,5-dichloro-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
Clé InChI |
ZLPBJSIRTQUYPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


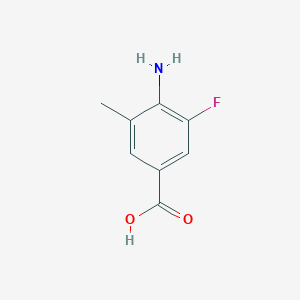


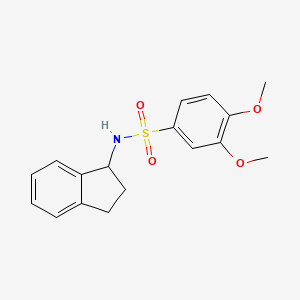
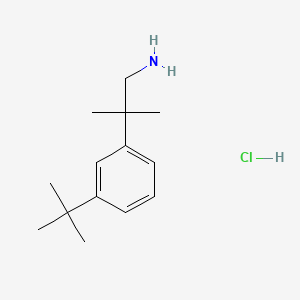
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)



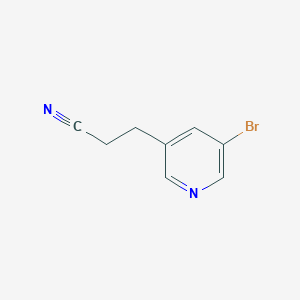

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)
